molecular formula C6H10O3 B12576296 5-Hexenoic acid, 2-hydroxy-, (2R)- CAS No. 612825-60-2

5-Hexenoic acid, 2-hydroxy-, (2R)-

Katalognummer: B12576296
CAS-Nummer: 612825-60-2
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: PMHULQGNEVCINV-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexenoic acid, 2-hydroxy-, (2R)- is an organic compound with the molecular formula C6H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 2-hydroxy-, (2R)- can be achieved through several methods. One common approach involves the enantioselective bromolactonization of 5-hexenoic acid derivatives using chiral bifunctional sulfide catalysts . This method allows for the preparation of optically active δ-valerolactones, which are important intermediates in pharmaceutical development.

Industrial Production Methods

Industrial production of 5-Hexenoic acid, 2-hydroxy-, (2R)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexenoic acid, 2-hydroxy-, (2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Hexenoic acid, 2-hydroxy-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hexenoic acid, 2-hydroxy-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the molecule allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hexenoic acid, 2-hydroxy-, (2R)- is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. These features make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.

Eigenschaften

CAS-Nummer

612825-60-2

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

(2R)-2-hydroxyhex-5-enoic acid

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2,5,7H,1,3-4H2,(H,8,9)/t5-/m1/s1

InChI-Schlüssel

PMHULQGNEVCINV-RXMQYKEDSA-N

Isomerische SMILES

C=CCC[C@H](C(=O)O)O

Kanonische SMILES

C=CCCC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.